molecular formula C22H26N4O5S B2899386 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 896382-21-1

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Cat. No. B2899386
CAS RN: 896382-21-1
M. Wt: 458.53
InChI Key: UOSZHGIYBPDBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AEE788, and it belongs to the class of small molecule inhibitors that can target specific cellular pathways. AEE788 has been shown to have promising results in preclinical studies, and it is currently being investigated for its potential use in cancer therapy.

Mechanism of Action

AEE788 can inhibit several cellular pathways that are involved in tumor growth and progression. This compound can bind to the ATP-binding site of EGFR and VEGFR, preventing the activation of downstream signaling pathways that are necessary for tumor growth. AEE788 can also inhibit the activity of several tyrosine kinases that are involved in angiogenesis, preventing the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
AEE788 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, anti-angiogenic effects, and inhibition of cell proliferation. This compound can also induce apoptosis, which is a programmed cell death that can prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

AEE788 has several advantages as a research tool, including its ability to target specific cellular pathways that are involved in tumor growth and progression. This compound can also be used in combination with other chemotherapeutic agents to enhance their efficacy. However, AEE788 has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research on AEE788, including its potential use in combination therapies for cancer treatment. Further studies are also needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity in humans. AEE788 may also have potential applications in other diseases, such as cardiovascular diseases and inflammatory disorders, which require further investigation.

Synthesis Methods

The synthesis of AEE788 involves several steps, starting with the reaction between 2,4-diaminoquinazoline and ethyl 2-bromoacetate to form 6-ethoxycarbonyl-2,4-diaminoquinazoline. This intermediate is then reacted with 4-sulfamoylphenylacetic acid to form 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

AEE788 has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit several cellular pathways that are involved in tumor growth and progression, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. AEE788 has also been shown to have anti-angiogenic effects, which can prevent the formation of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c23-32(30,31)17-11-9-16(10-12-17)13-14-24-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)25-22(26)29/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,24,27)(H,25,29)(H2,23,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSZHGIYBPDBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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